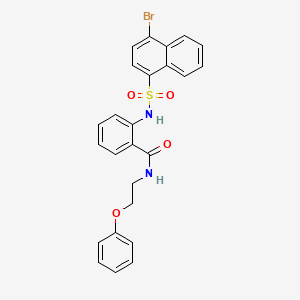![molecular formula C34H39N3O3 B4310027 N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4310027.png)
N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide
概要
説明
N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two 2-methylpiperidin-1-yl carbonyl groups and a diphenylacetamide moiety, making it a subject of interest in synthetic chemistry and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl intermediate, which is then coupled with 2,2-diphenylacetyl chloride under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives.
科学的研究の応用
N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial materials.
Uniqueness
N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-[3,5-bis(2-methylpiperidine-1-carbonyl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O3/c1-24-13-9-11-19-36(24)33(39)28-21-29(34(40)37-20-12-10-14-25(37)2)23-30(22-28)35-32(38)31(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h3-8,15-18,21-25,31H,9-14,19-20H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMJPHSVOMRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCCCC5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-biphenyl-2-yl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309944.png)
![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE](/img/structure/B4309951.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309955.png)
![2,5-dimethoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4309985.png)
![5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4309986.png)
![N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE](/img/structure/B4309989.png)
![N-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]-N'-PHENYLUREA](/img/structure/B4309996.png)

![7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4310019.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4310030.png)
![4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4310043.png)
![4-[({5-[(1-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4310048.png)
![1-naphthalen-1-yl-3-[2-(pentafluorophenoxy)ethyl]urea](/img/structure/B4310057.png)
![N-(4-methoxybenzyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4310058.png)
